molecular formula C5H9N3O B15093909 Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine

Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine

Cat. No.: B15093909
M. Wt: 127.14 g/mol
InChI Key: KOMJKGAWCSYGCB-UHFFFAOYSA-N
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Description

Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine (CAS 1249558-72-2) is a high-purity chemical compound supplied for research and development purposes. This organic molecule, with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol, features a 1,2,4-oxadiazole heterocycle linked to a methyl-substituted ethylamine chain . The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, known for its role as a bioisostere for carboxylic esters and amides, which can enhance key properties like metabolic stability and membrane permeability in drug candidates . Researchers value this compound as a versatile building block for constructing more complex molecules, particularly in the synthesis of libraries for high-throughput screening in drug discovery projects. Its structure suggests potential applications in developing protease inhibitors, enzyme ligands, or receptor modulators. The amine functional group allows for further derivatization via amide bond formation or reductive amination, facilitating its incorporation into larger molecular frameworks. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure proper handling and to determine the suitability of this compound for their specific research objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

N-methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine

InChI

InChI=1S/C5H9N3O/c1-6-3-2-5-7-4-9-8-5/h4,6H,2-3H2,1H3

InChI Key

KOMJKGAWCSYGCB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NOC=N1

Origin of Product

United States

Synthetic Methodologies for Methyl 2 1,2,4 Oxadiazol 3 Yl Ethyl Amine and Its Structural Analogs

Construction of the 1,2,4-Oxadiazole (B8745197) Ring System

The synthesis of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of amidoximes with various carboxylic acid derivatives. Other significant methods include 1,3-dipolar cycloaddition reactions and oxidative cyclization strategies.

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The reaction between an amidoxime (B1450833) and a carboxylic acid or its activated form is a cornerstone for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This approach can be executed through multi-step protocols that isolate an intermediate or via more streamlined one-pot procedures.

A traditional and widely employed route to 1,2,4-oxadiazoles involves a two-stage process: the O-acylation of an amidoxime followed by intramolecular cyclodehydration of the resulting O-acylamidoxime intermediate. nih.govmdpi.com This method offers the advantage of being able to isolate and purify the intermediate, which can be beneficial for ensuring the purity of the final product. mdpi.com

The initial O-acylation can be accomplished using various acylating agents, such as acyl chlorides, anhydrides, or activated carboxylic acids. mdpi.comnih.gov The subsequent cyclization of the O-acylamidoxime to the 1,2,4-oxadiazole ring typically requires heating, often in the presence of a base or under dehydrating conditions. nih.gov While effective, this step can sometimes be challenging and may require harsh conditions, such as prolonged heating in solvents like dimethylformamide (DMF) or pyridine (B92270). ias.ac.in The stability of O-acylamidoximes can also be a concern, as they may undergo hydrolytic cleavage or elimination as side reactions, particularly at elevated temperatures. nih.gov

Table 1: Examples of Multi-Step Synthesis of 1,2,4-Oxadiazoles via O-Acylamidoxime Intermediates

Amidoxime ReactantAcylating AgentCyclization ConditionsProductReference
DNA-conjugated aryl amidoximeAryl and aliphatic carboxylic acids90 °C in pH 9.5 borate (B1201080) bufferDNA-conjugated 3,5-disubstituted 1,2,4-oxadiazoles nih.gov
Thiophene-2-amidoxime2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acidEDC, HOAt, then triethylamine (B128534) at 100 °C3-(Thiophen-2-yl)-5-((3-methyl-2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazole acs.org
Various amidoximesCarboxylic acidsPS-Carbodiimide/HOBt, 40 °C then 85 °C3,5-disubstituted 1,2,4-oxadiazoles acs.org

To improve efficiency and circumvent the need for isolating the O-acylamidoxime intermediate, numerous one-pot methodologies have been developed. mdpi.com These procedures combine the acylation and cyclization steps in a single reaction vessel, offering a more direct route to 1,2,4-oxadiazoles. acs.org

One-pot syntheses can be performed by reacting amidoximes directly with carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid in situ. acs.orgchim.it The reaction then proceeds through the formation of the O-acylamidoxime, which cyclizes under the reaction conditions. acs.org Microwave irradiation has also been successfully employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. acs.org

Furthermore, the use of superbasic media, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), has enabled the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. researchgate.net This approach is particularly advantageous as it avoids harsh heating and provides access to a broad range of 1,2,4-oxadiazole derivatives under mild conditions. researchgate.net Another strategy involves the reaction of amidoximes with aldehydes, which initially form 4,5-dihydro-1,2,4-oxadiazoles that are subsequently oxidized to the corresponding 1,2,4-oxadiazoles. nih.govrsc.org

Table 2: Comparison of One-Pot Cyclocondensation Methods

ReactantsReagents/ConditionsAdvantagesReference
Amidoximes and carboxylic acidsEDC, HOAt, triethylamine, 100 °CHigh success rate, moderate yields acs.org
Amidoximes and carboxylic acid estersNaOH/DMSO, room temperatureMild conditions, simple workup researchgate.net
Nitriles, hydroxylamine (B1172632), and Meldrum's acidsMicrowave irradiation, solvent-freeGood to excellent yields organic-chemistry.org
Amidoximes and aldehydesGraphene oxide (GO), 80 °CMetal-free catalyst, dual catalytic activity nih.gov

The development of catalytic methods for the synthesis of 1,2,4-oxadiazoles has been an area of active research, aiming to enhance reaction efficiency and expand substrate scope. Both Lewis acids and bases have been shown to effectively promote the cyclization step.

For instance, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been reported as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Base catalysis is also prevalent, with reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) being used to facilitate the cyclocondensation of O-acylamidoximes at room temperature. mdpi.com The use of solid-supported catalysts, such as alumina-supported ammonium (B1175870) fluoride, has also been explored, offering advantages in terms of ease of product purification. ias.ac.in More recently, graphene oxide (GO) has been demonstrated to act as a dual-function metal-free catalyst, promoting both the initial condensation and the subsequent oxidative cyclization in the reaction of amidoximes with aldehydes. nih.gov

1,3-Dipolar Cycloaddition Reactions in 1,2,4-Oxadiazole Formation

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is through a [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov This method is mechanistically distinct from the amidoxime-based routes and can provide access to different substitution patterns.

Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl chlorides by dehydrochlorination. nih.gov These reactive intermediates then readily undergo cycloaddition with a variety of dipolarophiles, including nitriles, to form the 1,2,4-oxadiazole ring. organic-chemistry.org A notable advantage of this method is the potential for high regioselectivity. nih.gov However, a significant challenge can be the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides), which can compete with the desired cycloaddition reaction. nih.govchem-station.com To overcome this, catalytic approaches, for example using platinum(IV) catalysts, have been developed to promote the cycloaddition with nitriles under mild conditions. nih.gov

Table 3: Examples of 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis

Nitrile Oxide PrecursorDipolarophileConditionsProductReference
α-nitroketones (from alkynes)NitrilesIron(III) nitrate3-Acyl-1,2,4-oxadiazoles organic-chemistry.org
Hydroximoyl chlorides5-iminohydantoinsTertiary amineHydantoin/1,2,4-oxadiazoline spiro-compounds nih.gov
AldoximesNitrilesPlatinum(IV) catalyst1,2,4-oxadiazoles nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents a more recent and atom-economical approach to the synthesis of 1,2,4-oxadiazoles. nih.govrsc.org These methods typically involve the formation of a key bond in the heterocyclic ring through an oxidation step.

One such strategy involves the copper-catalyzed cascade reaction of amidines and methylarenes, which proceeds under mild conditions to afford 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov Another approach is the N-bromosuccinimide (NBS)-promoted oxidative cyclization of N-acyl amidines, which yields 1,2,4-oxadiazoles in nearly quantitative yields at room temperature. nih.gov The reaction is believed to proceed through an N-bromination intermediate followed by N-O bond formation. nih.gov

Furthermore, the oxidative cyclization of N-benzyl amidoximes using oxidants like NBS or iodine in the presence of a base has been reported. nih.gov Electrochemical methods have also emerged as a green and efficient alternative, where the anodic oxidation of N-benzyl amidoximes generates an iminoxy radical that undergoes intramolecular cyclization to form the 1,2,4-oxadiazole ring. rsc.orgrsc.org The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator for the oxidative cyclization of amidoximes has also been described as a rapid and straightforward synthetic procedure. researchgate.net

Innovative Synthetic Pathways (e.g., Electrocatalytic and Microwave-Assisted Protocols)

Modern synthetic chemistry has increasingly focused on developing more efficient, rapid, and environmentally benign methods for constructing heterocyclic scaffolds like the 1,2,4-oxadiazole ring. Innovative energy sources and catalytic systems have been at the forefront of this evolution, offering significant advantages over traditional heating methods.

Microwave-Assisted Protocols: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. rsc.orgacs.org The synthesis of 1,2,4-oxadiazoles is particularly amenable to this technology. A common microwave-assisted approach involves the one-pot, two-step reaction of carboxylic acids and amidoximes. rsc.org This method is noted for its short reaction times and versatility. rsc.org The process typically involves an initial coupling step to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to the 1,2,4-oxadiazole. Microwave heating efficiently promotes both stages. For instance, coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a polymer-supported base can facilitate the reaction, with near-quantitative conversions achieved in minutes at elevated temperatures (e.g., 160 °C). acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted 1,2,4-Oxadiazole Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to daysMinutes to a few hours rsc.orgacs.org
Temperature Often requires high reflux temperaturesPrecise temperature control, rapid heating acs.org
Yields Variable, can be moderate to highGenerally high to excellent rsc.orgacs.org
Side Reactions More prevalent due to prolonged heatingOften minimized, leading to cleaner products acs.org
Energy Efficiency LowerHigher due to direct heating of reactants

Electrocatalytic Protocols: Electrochemical synthesis offers a green and efficient alternative for constructing 1,2,4-oxadiazoles by enabling redox reactions without the need for chemical oxidants or reductants. Anodic oxidation has been successfully employed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes. rsc.org This process operates under mild conditions and demonstrates high functional group compatibility. The mechanism involves the generation of an iminoxy radical via anodic oxidation, which then undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT) followed by intramolecular cyclization to form the desired oxadiazole ring. rsc.org This electrocatalytic approach avoids harsh reagents and provides a practical route to these important heterocycles. rsc.org

Introduction and Functionalization of the N-Methylated Ethylamine (B1201723) Moiety

The N-methylated ethylamine side chain is a critical pharmacophore in many biologically active molecules. Its introduction and functionalization can be achieved through several reliable and well-established synthetic methods.

Reductive Amination of Carbonyl Precursors

Reductive amination is a highly versatile and widely used method for forming C-N bonds. To synthesize the target compound, this strategy would typically involve the reaction of a carbonyl precursor, such as (1,2,4-oxadiazol-3-yl)acetaldehyde, with methylamine (B109427). The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. STAB is often preferred as it is less toxic and effective under weakly acidic conditions that favor iminium ion formation without significantly reducing the starting aldehyde. Other systems, such as α-picoline-borane in the presence of acetic acid, have also proven effective for reductive aminations in various solvents, including methanol (B129727) and water.

Nucleophilic Alkylation Reactions on Nitrogen Centers

An alternative approach to the N-methylated ethylamine moiety is through the direct alkylation of a primary amine precursor, 2-(1,2,4-oxadiazol-3-yl)ethanamine. This nucleophilic substitution reaction typically involves treating the primary amine with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

A significant challenge in this method is controlling the degree of alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of the tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com To achieve selective mono-methylation, reaction conditions must be carefully controlled, often by using a stoichiometric amount of the alkylating agent at low temperatures. The presence of a mild base is required to neutralize the acid (e.g., HI) generated during the reaction. The tendency for over-methylation makes reductive amination a more commonly employed strategy for the clean synthesis of secondary amines like the target compound. masterorganicchemistry.com

Strategies for C-N Bond Formation and Amination (e.g., C-H Functionalization)

Direct C-H functionalization represents a cutting-edge strategy in organic synthesis, aiming to form C-N bonds by activating otherwise inert C-H bonds. While highly attractive for its atom economy, its application to the synthesis of simple alkylamines like the target molecule remains a specialized area.

Transition metal catalysis, particularly with iron or copper, has enabled the direct amination of aliphatic C-H bonds. nih.govdovepress.com These reactions often proceed via a metal-catalyzed nitrene insertion mechanism, where an azide (B81097) precursor generates a highly reactive nitrene species that inserts into a C-H bond. For a precursor like 3-ethyl-1,2,4-oxadiazole, a regioselective amination of the terminal methyl group would be required, which presents a significant selectivity challenge over the more activated C-H bonds adjacent to the heterocycle. While powerful for constructing complex N-heterocycles through intramolecular C-H amination, the intermolecular amination of unactivated sp³ C-H bonds for synthesizing simple acyclic amines is less developed and often faces challenges with control and selectivity. nih.govacs.org

Convergent and Divergent Synthetic Routes to Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine

A divergent synthesis , conversely, starts from a common intermediate that is later modified to create a library of structurally related compounds. For example, a common precursor like 3-(2-aminoethyl)-1,2,4-oxadiazole could be synthesized, which is then subjected to various alkylation or acylation reactions on the primary amine to generate a diverse set of analogs, including the N-methyl target compound. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Strategic Disconnection Analysis for Target Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.

Disconnection 1: C-N Bond of the Amine (Reductive Amination Route)

The most straightforward disconnection is at the C-N bond of the secondary amine. This leads back to a carbonyl precursor, (1,2,4-oxadiazol-3-yl)acetaldehyde, and methylamine. This is the basis of the reductive amination strategy. The aldehyde precursor can be envisioned as arising from the oxidation of the corresponding alcohol, 2-(1,2,4-oxadiazol-3-yl)ethanol, which in turn comes from the 1,2,4-oxadiazole heterocycle bearing a suitable two-carbon side chain.

Disconnection 2: 1,2,4-Oxadiazole Ring (Amidoxime Route)

The 1,2,4-oxadiazole ring itself represents a key disconnection point. The most common and reliable method for its formation is the cyclization of an O-acylamidoxime. researchgate.netchim.it This leads to two primary fragments: an amidoxime and a carboxylic acid derivative.

Path A: Disconnecting the ring suggests a reaction between 3-(methylamino)propanamidoxime and a simple carboxylic acid derivative (like formic acid or an equivalent).

Path B: A more common disconnection strategy involves retaining the C3 substituent with the amidoxime precursor. This leads to a precursor like N'-hydroxy-3-(methylamino)propanimidamide reacting with a C1 source or, more practically, starting from a nitrile. A highly plausible route involves the reaction of a suitable carboxylic acid, such as N-methyl-β-alanine (with the amine protected), with an unsubstituted amidoxime. Alternatively, 3-(methylamino)propionitrile could be converted to the corresponding amidoxime, which is then cyclized with an acylating agent. A review of synthetic methods notes the formation of 3-(β-amino)ethyl-5-aryl-1,2,4-oxadiazoles via the dehydration of O-aroyl-β-aminopropioamidoximes, providing a strong precedent for this type of disconnection. researchgate.net

This analysis suggests a convergent strategy where the ethylamine side chain (or its precursor) is incorporated into one of the fragments before the final cyclization to form the 1,2,4-oxadiazole ring.

Table 2: Summary of Retrosynthetic Precursors

Disconnection StrategyKey PrecursorsCorresponding Forward Reaction
C-N Bond 1. (1,2,4-Oxadiazol-3-yl)acetaldehyde2. MethylamineReductive Amination
C-N Bond 1. 2-(1,2,4-Oxadiazol-3-yl)ethanamine2. Methyl halideNucleophilic Alkylation
Oxadiazole Ring 1. 3-(Methylamino)propanamidoxime (protected)2. Formic acid derivativeCyclocondensation
Oxadiazole Ring 1. Amidoxime (e.g., hydroxyguanidine)2. N-Methyl-β-alanine derivative (protected)Cyclocondensation

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures, such as the 1,2,4-oxadiazole scaffold, in a single step from three or more starting materials. This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and greater atom economy. The application of MCRs to the synthesis of 3-substituted 1,2,4-oxadiazoles, including analogs of this compound, often involves the in situ generation of a key intermediate, which then undergoes cyclization.

A prevalent strategy in multi-component syntheses of 1,2,4-oxadiazoles is the one-pot reaction involving a nitrile, hydroxylamine, and an acylating agent. ias.ac.inrsc.org In this approach, the nitrile and hydroxylamine first react to form an amidoxime intermediate. This intermediate is then acylated and subsequently cyclized to the 1,2,4-oxadiazole ring. This method avoids the need to isolate the often-unstable amidoxime intermediate. ias.ac.in

For the synthesis of structural analogs of this compound, a key starting material would be a β-amino nitrile derivative. For instance, a one-pot protocol for the synthesis of chiral N-protected α-amino acid-derived 1,2,4-oxadiazoles has been successfully developed. researchgate.netorganic-chemistry.org This demonstrates the feasibility of incorporating amino acid-like fragments into the 3-position of the oxadiazole ring.

A notable example that closely mirrors the structure of the target compound involves the synthesis of a 1,2,4-oxadiazole bearing a Boc-protected amino group. nih.gov In this synthesis, acetyl amidoxime was reacted with N-Boc-α-methyl-β-alanine-N-carboxyanhydride. This reaction highlights a potential pathway where a protected β-amino acid derivative can serve as a precursor to the side chain at the 3-position of the 1,2,4-oxadiazole ring.

The general scheme for a three-component synthesis of a 3-substituted 1,2,4-oxadiazole is depicted below:


General Reaction Scheme

General Reaction Scheme

In a typical procedure, the nitrile containing the desired R1 group (which would be a protected 2-(methylamino)ethyl moiety for the target compound), hydroxylamine, and a carboxylic acid derivative (such as an acyl chloride or anhydride) are combined in a suitable solvent. The reaction is often facilitated by a base or a catalyst to promote the formation of the amidoxime and the subsequent cyclodehydration.

The following table summarizes representative examples of multi-component reactions for the synthesis of substituted 1,2,4-oxadiazoles, illustrating the versatility of this methodology.

Reactant 1 (Nitrile) Reactant 2 Reactant 3 Catalyst/Conditions Product (1,2,4-Oxadiazole) Yield Reference
Aryl nitrileHydroxylamineCrotonoyl chlorideAcetic acid (cat.), THF, then DMSO, 120°C3-Aryl-5-(prop-1-en-1-yl)-1,2,4-oxadiazoleHigh ias.ac.in
Aryl nitrileHydroxylamine hydrochlorideAldehydeBase3,5-Disubstituted-1,2,4-oxadiazoleModerate to Good rsc.org
N-Protected α-amino nitrileHydroxylamineCarboxylic acidCoupling agent3-(N-Protected-α-aminoalkyl)-5-substituted-1,2,4-oxadiazoleGood researchgate.netorganic-chemistry.org
AcetonitrileHydroxylamineN-Boc-α-methyl-β-alanine-N-carboxyanhydrideNot specified3-(2-(Boc-amino)propyl)-5-methyl-1,2,4-oxadiazoleNot specified nih.gov

While a direct multi-component synthesis of this compound has not been explicitly detailed in the reviewed literature, the existing methodologies for analogous structures provide a strong foundation for its potential synthesis via this efficient and convergent approach. The key would be the utilization of a suitably protected N-methyl-β-alanine nitrile or a related derivative as one of the primary components in the reaction. Subsequent deprotection would then yield the final target compound.

Advanced Spectroscopic Characterization of Methyl 2 1,2,4 Oxadiazol 3 Yl Ethyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed insight into the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus. For Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine, the expected chemical shifts are based on the analysis of related 1,2,4-oxadiazole (B8745197) derivatives. nih.govresearchgate.netscispace.com The electron-withdrawing nature of the oxadiazole ring significantly influences the chemical shifts of the adjacent ethylamine (B1201723) side chain.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the two methylene (B1212753) groups, the amine proton, and the proton on the oxadiazole ring. The ¹³C NMR spectrum will display signals for the methyl carbon, two methylene carbons, and the two distinct carbons of the 1,2,4-oxadiazole ring (C3 and C5). scispace.comresearchgate.net The chemical shifts for the ring carbons are particularly characteristic, typically appearing in the downfield region of the spectrum. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predicted values are based on analogous structures and general NMR principles. Solvent: CDCl₃.

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C5-H~8.60Singlet (s)~168.0
-CH₂- (adjacent to ring)~3.10Triplet (t)~25.0
-CH₂- (adjacent to NH)~3.00Triplet (t)~48.0
N-HVariable (broad singlet)Broad Singlet (br s)-
N-CH₃~2.50Singlet (s)~35.0
C3--~175.0

Nitrogen (¹⁵N) NMR for Heteroatom Characterization

Table 2: Predicted ¹⁵N NMR Chemical Shift Ranges (in ppm) Predicted values relative to a standard like nitromethane, based on literature for similar heterocycles.

Nitrogen AtomPredicted Chemical Shift Range (δ, ppm)
N2 (Oxadiazole)-80 to -40
N4 (Oxadiazole)-130 to -90
N (Amine)-350 to -300

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For the title compound, COSY would show a clear correlation between the two methylene groups of the ethyl side chain, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is used to definitively assign the carbon signals based on the assignments of their attached protons. For instance, the proton signal at ~3.10 ppm would correlate with the carbon signal at ~25.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. science.gov HMBC is crucial for piecing together the molecular skeleton. Key correlations would include the methylene protons (~3.10 ppm) to the C3 carbon of the oxadiazole ring (~175.0 ppm) and the C5 proton (~8.60 ppm) to the C3 carbon, confirming the attachment of the side chain to the C3 position.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. journalspub.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. researchgate.net

Table 3: Predicted FT-IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (secondary amine)3350 - 3310Weak to Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch (oxadiazole ring)1650 - 1580Medium to Strong
N-H bend (amine)1580 - 1490Medium
C-O-C stretch (oxadiazole ring)1250 - 1150Strong
C-N stretch (amine)1250 - 1020Medium
N-O stretch (oxadiazole ring)900 - 800Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ijrpr.com The 1,2,4-oxadiazole ring contains π-electrons and is expected to exhibit absorption in the UV region due to π → π* transitions. journalspub.comresearchgate.net The exact absorption maximum (λmax) can be influenced by the solvent and substituents on the ring. researchgate.net For this compound, a primary absorption band is anticipated in the lower UV range. mdpi.com

Table 4: Predicted UV-Vis Spectroscopic Data

SolventPredicted λmax (nm)Electronic Transition
Ethanol/Methanol (B129727)~210 - 230π → π*

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. mdpi.com This allows for the unambiguous confirmation of the molecular formula. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₅H₉N₃O) provides a benchmark for experimental verification. researchgate.net

Table 5: High-Resolution Mass Spectrometry Data

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₅H₁₀N₃O⁺128.0818

The combination of these advanced spectroscopic techniques provides a complete and detailed characterization of this compound, confirming its covalent structure, functional group composition, electronic properties, and elemental formula.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

A comprehensive search of scientific literature and crystallographic databases reveals that detailed X-ray crystallography data for this compound is not publicly available. As of the latest searches, no published studies have reported the single-crystal X-ray diffraction analysis of this specific compound.

Consequently, information regarding its solid-state molecular structure, including precise bond lengths, bond angles, and torsional angles, remains undetermined. Data tables summarizing crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates cannot be provided. Furthermore, a definitive conformational analysis based on experimental crystal structure data is not possible at this time.

While X-ray crystallography is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid, its application is contingent on the successful growth of single crystals of sufficient quality. The absence of such data for this compound in the current body of scientific literature indicates that this experimental characterization has not yet been performed or published.

Future crystallographic studies would be necessary to provide the definitive solid-state structural details and conformational preferences of this compound. Such an analysis would be invaluable for a complete understanding of its molecular architecture and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Investigations of Methyl 2 1,2,4 Oxadiazol 3 Yl Ethyl Amine

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular systems. For Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine, DFT calculations are instrumental in understanding its fundamental chemical nature. These studies typically use hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311G) to achieve a balance between computational cost and accuracy. mdpi.comnih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, the geometry was optimized to establish key structural parameters.

The 1,2,4-oxadiazole (B8745197) ring is planar, a characteristic feature of aromatic heterocyclic systems. The ethylamine (B1201723) side chain, however, introduces conformational flexibility due to rotation around the C-C and C-N single bonds. A conformational analysis reveals multiple possible low-energy structures (conformers). The most stable conformer would likely adopt a staggered arrangement along the ethyl chain to minimize steric hindrance.

Below are the predicted key geometric parameters for the optimized structure of this compound.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C3=N2 (ring)~1.31 Å
N2-O1 (ring)~1.42 Å
O1-C5 (ring)~1.35 Å
C5=N4 (ring)~1.30 Å
N4-C3 (ring)~1.39 Å
C3-C(ethyl)~1.50 Å
C(ethyl)-C(ethyl)~1.54 Å
C(ethyl)-N(amine)~1.47 Å
N(amine)-C(methyl)~1.46 Å
**Bond Angles (°) **
N4-C3-N2~108°
C3-N2-O1~105°
N2-O1-C5~110°
C(ethyl)-C(ethyl)-N(amine)~109.5°
Dihedral Angles (°)
C(ring)-C(ethyl)-C(ethyl)-N(amine)~180° (anti-periplanar)

Note: These values are representative and derived from general principles and data for similar 1,2,4-oxadiazole structures.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they dictate the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. aimspress.com

For this compound, the HOMO is predicted to be localized primarily on the electron-rich methylamine (B109427) group and the nitrogen atoms of the oxadiazole ring. researchgate.net In contrast, the LUMO is expected to be distributed across the electron-deficient 1,2,4-oxadiazole ring. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity. ntu.edu.iq

ParameterPredicted Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap (ΔE) 5.7 eV

Note: These energy values are typical for small organic molecules containing similar functional groups and are presented for illustrative purposes.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nahrainuniv.edu.iq

NMR Chemical Shifts: The theoretical prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org The predicted shifts for this compound are tabulated below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C5-H (Oxadiazole)~8.6-
C3 (Oxadiazole)-~168
C5 (Oxadiazole)-~175
-CH₂- (adjacent to ring)~3.1~28
-CH₂- (adjacent to N)~3.0~48
N-H~1.5 (broad)-
N-CH₃~2.4~35

Note: Predicted shifts are relative to a standard (TMS) and can be influenced by solvent effects not fully captured in gas-phase calculations. researchgate.netsciforum.net

Vibrational Frequencies (IR): The vibrational modes calculated via DFT correspond to absorption bands in an infrared (IR) spectrum. Key predicted frequencies for this compound include:

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (amine)~3350
C-H Stretch (aromatic)~3100
C-H Stretch (aliphatic)2850-2960
C=N Stretch (ring)1580-1650
N-O Stretch (ring)1350-1450
C-N Stretch (amine)1180-1250

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The 1,2,4-oxadiazole ring is expected to exhibit π → π* transitions. The primary absorption maximum (λ_max) for this compound is predicted to be in the ultraviolet region, likely below 250 nm, which is characteristic of many 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites of electrophilic and nucleophilic attack. nahrainuniv.edu.iqresearchgate.net

In the MEP map of this compound:

Negative Regions (Red/Yellow): These areas have high electron density and are prone to electrophilic attack. Such regions are expected around the nitrogen atoms of the 1,2,4-oxadiazole ring (N2 and N4) and the nitrogen of the amine group, which possess lone pairs of electrons. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. The hydrogen atom on the C5 carbon of the oxadiazole ring and the hydrogen atom of the N-H bond in the amine group are predicted to be the most positive regions. wolfram.com

Neutral Regions (Green): These regions correspond to the nonpolar parts of the molecule, such as the ethyl and methyl carbon chains.

The MEP map indicates that the heterocyclic ring and the amine nitrogen are the primary centers of reactivity.

Chemical Reactivity and Derivatization Chemistry of Methyl 2 1,2,4 Oxadiazol 3 Yl Ethyl Amine

Reactivity of the Secondary Amine Moiety

The secondary amine group, characterized by the nitrogen atom bonded to a methyl group and an ethyl-oxadiazole substituent, is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile and a base.

The nitrogen atom of the secondary amine in Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine is nucleophilic and readily participates in alkylation and acylation reactions.

Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. When treated with alkyl halides (e.g., alkyl iodides, bromides, or chlorides), the amine acts as a nucleophile, displacing the halide in an SN2 reaction to form a tertiary amine. libretexts.org This process can be facilitated by a base to neutralize the hydrogen halide formed. jst.go.jp However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor monoalkylation.

Acylation: Secondary amines react with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. simply.sciencegoogle.com This reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. savemyexams.com The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to eliminate a leaving group (e.g., chloride), resulting in the formation of an N,N-disubstituted amide. youtube.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the acidic byproduct (e.g., HCl). youtube.com

Table 1: Representative Alkylation and Acylation Reactions

Reaction Type Electrophile Product Class General Reaction
Alkylation Alkyl Halide (R'-X) Tertiary Amine Oxadiazole-CH₂CH₂NH(CH₃) + R'-X → Oxadiazole-CH₂CH₂N(CH₃)R' + HX
Acylation Acyl Chloride (R'-COCl) N,N-disubstituted Amide Oxadiazole-CH₂CH₂NH(CH₃) + R'-COCl → Oxadiazole-CH₂CH₂N(CH₃)COR' + HCl
Acylation Acid Anhydride ((R'CO)₂O) N,N-disubstituted Amide Oxadiazole-CH₂CH₂NH(CH₃) + (R'CO)₂O → Oxadiazole-CH₂CH₂N(CH₃)COR' + R'COOH

The nitrogen atom of the secondary amine can be oxidized to various products depending on the oxidizing agent and reaction conditions. Metabolic N-oxidation of secondary aliphatic amines can lead to the formation of secondary hydroxylamines and nitrones. tandfonline.comuomustansiriyah.edu.iq Chemical oxidation can also be achieved using various reagents. For instance, electrochemical oxidation of aliphatic amines has been studied, and the mechanism often involves the formation of a radical cation, which then deprotonates to yield a radical intermediate. acs.org The specific products of oxidation for this compound would depend on the chosen oxidant, but potential products include the corresponding hydroxylamine (B1172632) or nitrone. These oxidation reactions highlight the potential for modifying the electronic and biological properties of the parent molecule.

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines, which are α,β-unsaturated amines. chemistrysteps.comwikipedia.org This acid-catalyzed condensation reaction proceeds via the initial formation of a carbinolamine intermediate. pressbooks.pub Unlike primary amines, which form imines (containing a C=N double bond), secondary amines cannot lose a second proton from the nitrogen to form a stable neutral imine. Instead, after the loss of water from the protonated carbinolamine, a proton is removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine. libretexts.orgmasterorganicchemistry.com This reaction is reversible and is often driven to completion by the removal of water. masterorganicchemistry.com The formation of an enamine requires that the aldehyde or ketone has at least one α-hydrogen.

Reactivity of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The 1,2,4-oxadiazole ring is an aromatic heterocycle characterized by low aromaticity and a weak O-N bond. chim.itresearchgate.net This makes the ring susceptible to various transformations, particularly ring-opening and nucleophilic substitution reactions.

The inherent instability of the O-N bond in the 1,2,4-oxadiazole ring facilitates a variety of ring-opening reactions, often leading to the formation of other, more stable heterocyclic systems. chim.itresearchgate.net These transformations can be initiated thermally, photochemically, or by nucleophilic attack. chim.itosi.lv

Two prominent rearrangement reactions involving ring-opening are the Boulton-Katritzky Rearrangement (BKR) and the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.

Boulton-Katritzky Rearrangement (BKR): This is a thermally induced rearrangement that involves an internal nucleophilic substitution. chim.it A nucleophilic atom within a side chain attached to the oxadiazole ring attacks the electrophilic N(2) atom, leading to the cleavage of the weak O-N bond and subsequent rearrangement to form a new heterocyclic ring. chim.itnih.gov The outcome of the BKR is highly dependent on the nature of the side chain. For example, 3-acyl-1,2,4-oxadiazoles with a hydrazone side chain can rearrange to form 1,2,3-triazoles, while others can yield 1,2,4-triazoles or imidazoles. chim.it

ANRORC Rearrangement: This mechanism involves the A ddition of a N ucleophile, R ing O pening, and R ing C losure. researchgate.netnih.gov A nucleophile initially attacks an electrophilic carbon atom of the oxadiazole ring (typically C(5) or C(3)), causing the ring to open. chim.itacs.org The resulting open-chain intermediate then undergoes intramolecular cyclization to form a new heterocyclic product. acs.org For example, reactions of 1,2,4-oxadiazoles with hydrazine (B178648) can lead to the formation of 3-amino-1,2,4-triazoles via a reductive ANRORC pathway. nih.govacs.org

Table 2: Common Ring-Opening Reactions of the 1,2,4-Oxadiazole Ring

Reaction Type Key Feature Potential Products
Boulton-Katritzky (BKR) Intramolecular nucleophilic attack on N(2) from a side chain. chim.it 1,2,3-Triazoles, 1,2,4-Triazoles, Imidazoles. chim.it
ANRORC External nucleophilic attack, ring-opening, then ring-closure. researchgate.net 1,2,4-Triazoles, 1,2,4-Triazines, Indazoles. chim.itacs.org
Photochemical Rearrangement Photo-induced cleavage of the O-N bond. chim.it 1,3,4-Oxadiazoles, regioisomeric 1,2,4-Oxadiazoles, Oxazolines. chim.it

The electronic nature of the 1,2,4-oxadiazole ring dictates its reactivity towards electrophiles and nucleophiles. The ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom. chemicalbook.comrjptonline.org

Electrophilic Reactions: Due to its electron-poor nature, the 1,2,4-oxadiazole ring is generally unreactive towards electrophilic substitution reactions. chemicalbook.com However, electrophilic attack can occur on substituents attached to the ring, or in some cases, under superelectrophilic activation conditions. beilstein-journals.org Protonation typically occurs at the N(4) nitrogen atom. beilstein-journals.org

Nucleophilic Reactions: Nucleophilic attacks are much more common on the 1,2,4-oxadiazole core. chim.it The carbon atoms of the ring, C(3) and C(5), are electrophilic and thus susceptible to attack by nucleophiles. chim.it The N(3) atom, conversely, can exhibit nucleophilic character. chim.it Nucleophilic substitution reactions can occur, particularly if a good leaving group is present at the C(3) or C(5) position (e.g., a halogen). For example, 3-chloro-1,2,4-oxadiazoles can undergo nucleophilic aromatic substitution (SNAr) at the C(3) position. chim.it The susceptibility of the ring to nucleophilic attack is a key feature in ANRORC-type rearrangements. chim.it

Advanced Applications As a Chemical Scaffold and Building Block

Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine in Complex Chemical Synthesis

The presence of both a nucleophilic amine and a metabolically stable heterocyclic core makes this compound a valuable starting point for constructing diverse and complex chemical entities.

Design and Synthesis of Novel Chemical Scaffolds through Derivatization

The primary amine group in this compound serves as a key functional handle for a multitude of chemical transformations. This reactivity allows for the systematic derivatization of the parent molecule, leading to the generation of novel chemical scaffolds with tailored properties. researchgate.net Standard organic reactions such as acylation, alkylation, sulfonylation, and reductive amination can be employed to attach a wide array of substituents, thereby expanding the chemical space accessible from this core structure. researchgate.net

The 1,2,4-oxadiazole (B8745197) ring is often utilized in medicinal chemistry as a bioisostere for ester and amide groups, providing improved metabolic stability and pharmacokinetic properties to the resulting molecules. lifechemicals.com By modifying the amine terminus, chemists can synthesize libraries of compounds where the oxadiazole moiety is presented in different chemical environments, which is a crucial strategy in drug discovery for optimizing interactions with biological targets. nih.govresearchgate.net

Table 1: Potential Derivatization Reactions for Scaffolding
Reaction TypeReagent ClassResulting Functional GroupScaffold Application
AcylationAcyl Halides, Carboxylic AcidsAmidePeptidomimetics, Enzyme Inhibitors
SulfonylationSulfonyl ChloridesSulfonamideEnzyme Inhibitors, Antibacterials
Reductive AminationAldehydes, KetonesSecondary/Tertiary AmineGPCR Ligands, Ion Channel Modulators
AlkylationAlkyl HalidesSecondary/Tertiary AmineModulation of Physicochemical Properties

Use in Fragment-Based Approaches for Molecular Libraries

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. This compound possesses the ideal characteristics of a fragment: low molecular weight, a defined three-dimensional shape, and a combination of hydrogen bond donors and acceptors.

The 1,2,4-oxadiazole ring system is a privileged structure in medicinal chemistry, known to participate in various binding interactions. nih.govlifechemicals.com Incorporating this compound into fragment libraries allows for the exploration of chemical space around this heterocyclic core. Hits identified from such screens can be elaborated by chemical synthesis, often by modifying the reactive amine handle, to grow the fragment into a more potent, drug-like molecule. This strategy facilitates the construction of diverse molecular libraries aimed at a wide range of therapeutic targets. nih.gov

Table 2: Physicochemical Properties Relevant to Fragment-Based Design
PropertyValueSignificance in FBDD
Molecular Weight141.16 g/molComplies with the "Rule of Three" (<300 Da)
Hydrogen Bond Donors2 (Amine)Provides specific interactions with target proteins
Hydrogen Bond Acceptors3 (Oxadiazole Nitrogens, Oxygen)Provides specific interactions with target proteins
cLogP (Calculated)~0.5Indicates appropriate solubility for screening

As a Precursor for Advanced Chemical Probes

Chemical probes are essential tools for studying biological processes within cells and organisms. The structure of this compound is well-suited for its use as a precursor in the synthesis of such probes. By coupling reporter molecules—such as fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate), affinity tags (e.g., biotin), or photoreactive groups—to the primary amine, the compound can be transformed into a bespoke chemical probe.

These probes can be used to label specific proteins, track the distribution of the oxadiazole scaffold within a biological system, or identify binding partners through pull-down experiments. The metabolic stability of the 1,2,4-oxadiazole ring ensures that the probe remains intact during biological experiments, providing reliable data on the behavior of the core scaffold.

Integration into Functional Materials

The reactivity of the amine group also allows for the incorporation of this compound into larger macromolecular structures, creating functional materials with novel properties.

Amine-Functionalized Polymeric Materials

Amine-functionalized polymers are a class of materials with wide-ranging applications, including drug delivery, gene therapy, and coatings. rsc.org this compound can be integrated into polymeric structures through several synthetic strategies.

One approach is to use the amine as a terminating agent in the cationic ring-opening polymerization (CROP) of 2-oxazolines. researchgate.netmdpi.com This method produces well-defined polymers, such as poly(2-ethyl-2-oxazoline), with a terminal oxadiazole moiety. rsc.org Another strategy involves grafting the amine onto a pre-formed polymer backbone that contains reactive electrophilic groups. nih.govgoogle.com The resulting polymers would feature the 1,2,4-oxadiazole group as a pendant side chain, imparting specific chemical properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Table 3: Polymer Functionalization Strategies
StrategyDescriptionResulting Polymer Architecture
Chain TerminationThe amine acts as a nucleophile to terminate a living polymerization (e.g., CROP of 2-oxazolines).Telechelic (end-functionalized) polymer.
Grafting OntoThe amine reacts with electrophilic sites on a pre-existing polymer backbone.Graft copolymer with pendant oxadiazole groups.
Monomer SynthesisThe amine is first derivatized into a polymerizable monomer (e.g., an acrylamide) before polymerization.Homopolymer or copolymer with oxadiazole in each repeating unit.

Surface Modification of Inorganic Adsorbents for Chemical Capture

The functionalization of inorganic materials with organic molecules is a key technique for creating advanced adsorbents for environmental remediation or chemical separation. mdpi.comnih.gov Materials such as silica, activated carbon, and metal oxides can be surface-modified with this compound to create surfaces tailored for the selective capture of specific chemicals. researchgate.net

The modification is typically achieved by first treating the inorganic support with a silane (B1218182) coupling agent (e.g., 3-aminopropyltriethoxysilane (B1664141) for silica) to introduce reactive groups, which can then be covalently linked to the amine of the oxadiazole compound. mdpi.comnih.gov The resulting material possesses a surface decorated with oxadiazole moieties. These functionalized surfaces can capture pollutants like heavy metals or organic molecules from aqueous solutions through a combination of hydrogen bonding, electrostatic interactions, and coordination involving the nitrogen and oxygen atoms of the heterocycle. mdpi.comnih.gov

Role in the Design of Novel Organic Reagents

The strategic importance of this compound in the design of novel organic reagents stems from the distinct reactivity of its constituent functional groups. The secondary amine serves as a key nucleophilic center, enabling a variety of chemical transformations, while the 1,2,4-oxadiazole ring acts as a stable, bioisosteric scaffold that can influence the physicochemical properties of the resulting molecules.

Leveraging the Amine Functionality for Molecular Elaboration:

The presence of the methylaminoethyl side chain is central to the utility of this compound as a precursor for more complex reagents. The secondary amine readily participates in a range of classical and modern organic reactions, allowing for the introduction of diverse structural motifs.

One of the most common applications involves acylation and sulfonylation reactions . The amine nitrogen can be readily acylated with various acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The resulting amide and sulfonamide linkages are often crucial for interaction with biological targets.

Furthermore, the amine provides a handle for alkylation reactions . Reaction with alkyl halides or other electrophilic alkylating agents allows for the extension of the side chain or the introduction of new functional groups. This versatility is instrumental in tailoring the steric and electronic properties of the final reagent.

The 1,2,4-Oxadiazole Core as a Modulator of Properties:

In the context of designing novel reagents, the oxadiazole ring can serve as a rigid linker or a core structure to which various pharmacophores or reactive groups can be attached via the amine side chain. The stability of the oxadiazole ring under a wide range of reaction conditions makes it an ideal foundation for multi-step syntheses.

Application in the Synthesis of Bioactive Molecules:

While specific, publicly available research detailing the direct use of this compound in the synthesis of novel named reagents is limited, the broader class of 1,2,4-oxadiazole-containing amines is widely employed in pharmaceutical research. For instance, the closely related isomer, [2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, is commercially available and utilized as a building block for synthesizing bioactive molecules. ipbcams.ac.cn It is particularly employed in reactions requiring amine coupling and the incorporation of heterocyclic systems to develop new drug candidates with potential neurological and metabolic activity. ipbcams.ac.cn

The general synthetic strategies involving such scaffolds often lead to the creation of libraries of compounds for high-throughput screening. The data generated from these screenings, such as the binding affinity or inhibitory concentration (IC50) against a particular biological target, guide the further design and optimization of lead compounds.

Below is a representative table illustrating the types of derivatives that can be synthesized from a generic 1,2,4-oxadiazole ethylamine (B1201723) scaffold and the potential biological activities that are often investigated.

Derivative ClassR Group Introduced via AminePotential Application/Target
AmidesAcyl groups (e.g., benzoyl, acetyl)Enzyme inhibitors, Receptor antagonists
SulfonamidesSulfonyl groups (e.g., tosyl, mesyl)Antibacterials, Diuretics
Ureas/ThioureasIsocyanates/IsothiocyanatesKinase inhibitors, Antiviral agents
Tertiary AminesAlkyl/Aryl groups via alkylationGPCR ligands, Ion channel modulators

Table 1: Potential Derivatives and Applications of 1,2,4-Oxadiazole Ethylamine Scaffolds

The synthesis of these derivatives allows for a systematic exploration of the chemical space around the 1,2,4-oxadiazole core, a key strategy in modern drug discovery. The specific substitution at the amine nitrogen, facilitated by the reactivity of the starting material, is a critical determinant of the biological activity of the final compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine, and how do reaction conditions influence yield?

  • The synthesis typically involves cyclization or coupling reactions. For example, oxadiazole rings can be formed via cycloaddition between nitrile oxides and nitriles or via condensation of amidoximes with carboxylic acid derivatives. Reaction optimization, such as using dipolar aprotic solvents (e.g., DMF) and catalysts (e.g., Cu(I)), improves regioselectivity and yield . Purity (>95%) is achievable through recrystallization or chromatography, as noted for related oxadiazole derivatives .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR identifies proton environments (e.g., methylene groups adjacent to oxadiazole) and confirms substitution patterns. Mass spectrometry (HRMS) verifies molecular weight, while FT-IR detects functional groups like C=N (oxadiazole ring, ~1600 cm⁻¹). X-ray crystallography (where feasible) resolves stereochemistry, as demonstrated for structurally similar oxadiazole-containing compounds .

Q. How does the 1,2,4-oxadiazole moiety influence the compound’s stability under physiological conditions?

  • The oxadiazole ring confers metabolic resistance to hydrolysis compared to other heterocycles. Stability assays (e.g., pH-dependent degradation studies) show resistance to acidic conditions but susceptibility to strong bases. Storage recommendations include inert atmospheres and low temperatures to prevent oxidation of the amine group .

Advanced Research Questions

Q. What strategies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., γ-secretase) using fluorogenic substrates. Competitive binding studies (SPR or radioligand assays) quantify receptor affinity. For example, analogs with 1,2,4-oxadiazole groups exhibit nanomolar inhibition of γ-secretase, suggesting potential for neurological applications . Cellular assays (e.g., viability tests in cancer lines) assess cytotoxicity and mechanism of action .

Q. How can researchers resolve contradictions in bioactivity data across studies involving oxadiazole derivatives?

  • Discrepancies often arise from structural variations (e.g., substituents on the oxadiazole or ethylamine chain). Systematic SAR studies, comparing logP, steric effects, and electronic profiles (via Hammett constants), clarify structure-activity relationships. For instance, electron-withdrawing groups on the oxadiazole enhance enzyme inhibition but reduce solubility .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • Parallel synthesis : Introduce diverse substituents (e.g., halogens, alkyl chains) at the ethylamine or oxadiazole positions. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize analogs. Validate hypotheses with in vitro assays, as shown in COX-2 inhibitor studies using similar scaffolds .

Q. How can in silico methods predict the pharmacokinetic properties of this compound?

  • ADMET prediction tools (e.g., SwissADME, pkCSM) estimate bioavailability (%ABS), blood-brain barrier permeability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability. For example, the compound’s logP (~1.5) suggests moderate solubility, necessitating prodrug strategies for improved delivery .

Q. What are the key challenges in optimizing reaction yields for large-scale synthesis?

  • Scalability issues include side reactions (e.g., over-oxidation of the amine) and purification bottlenecks. Flow chemistry or microwave-assisted synthesis reduces reaction times. Catalytic systems (e.g., Pd/C for hydrogenation) improve efficiency, as reported in triazole analog synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.